molecular formula C2H4O2Y B8181720 Acetic acid;yttrium

Acetic acid;yttrium

Cat. No. B8181720
M. Wt: 148.96 g/mol
InChI Key: DUSUCKWNBGMKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;yttrium is a useful research compound. Its molecular formula is C2H4O2Y and its molecular weight is 148.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid;yttrium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid;yttrium including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chromatography

    Acetic acid as eluent in HPLC method effectively separates yttrium from heavier rare earth elements, facilitating the purification of yttrium from heavy rare earth elements (Kifle & Wibetoe, 2013).

  • Nuclear Medicine

    New bifunctional ligands with three acetic acid and one phosphinic acid pendant arms are suitable for labeling biomolecules with yttrium(iii) radioisotopes, indicating potential applications in nuclear medicine (Försterová et al., 2007).

  • Material Science

    A mixture of sec-octylphenoxy acetic acid (CA12) and bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex272) can separate yttrium from other rare earths, indicating a method to obtain high-purity yttrium oxide from rare earth ores (Wang et al., 2011).

  • Catalysis & Medical Imaging

    Yttrium complexes can capture and activate small molecules, potentially leading to novel applications in catalysis and medical imaging (Tickner et al., 2022).

  • Nanostructures

    Acetic acid can produce nanostructures with varying morphologies, such as nanosheets in the micrometer range or sphere-shaped structures, influencing upconversion performance. This has implications for materials used in various technologies (Nunes et al., 2019).

  • Environmental Science

    Electric field-assisted mining with a low concentration of acetic acid and high electric field resulted in a significant recovery efficiency of yttrium from soils, suggesting a method for yttrium extraction with low energy consumption (Pires et al., 2019).

properties

IUPAC Name

acetic acid;yttrium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Y/c1-2(3)4;/h1H3,(H,3,4);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSUCKWNBGMKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.[Y]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2Y
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid;yttrium

CAS RN

23363-14-6
Record name Yttrium acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23363-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.